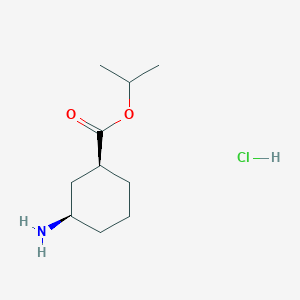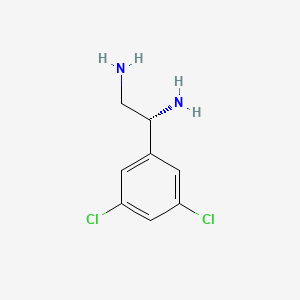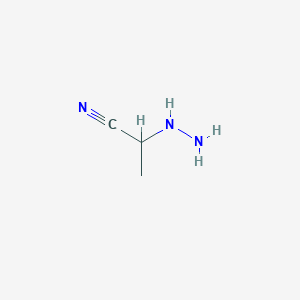
1H-Indole, 1-methyl-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(trifluoromethyl)-1H-indole is a fluorinated indole derivative known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the direct fluorination of a suitable precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. Another approach involves the condensation of a trifluoromethyl-substituted aniline with a suitable carbonyl compound, followed by cyclization to form the indole ring .
Industrial Production Methods: Industrial production of 1-Methyl-6-(trifluoromethyl)-1H-indole may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole to its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential as a drug candidate due to its enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and potency. This interaction can modulate various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-(trifluoromethyl)-1H-indazole: Another fluorinated indole derivative with similar properties but different biological activities.
1-Methyl-6-(trifluoromethyl)-1H-pyrazole: Exhibits similar chemical reactivity but differs in its biological applications.
Uniqueness: 1-Methyl-6-(trifluoromethyl)-1H-indole stands out due to its unique combination of the indole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and metabolic stability make it a valuable compound for various applications, distinguishing it from other similar fluorinated compounds .
Eigenschaften
Molekularformel |
C10H8F3N |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
1-methyl-6-(trifluoromethyl)indole |
InChI |
InChI=1S/C10H8F3N/c1-14-5-4-7-2-3-8(6-9(7)14)10(11,12)13/h2-6H,1H3 |
InChI-Schlüssel |
FFDSNRNJLHMMBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)







![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

